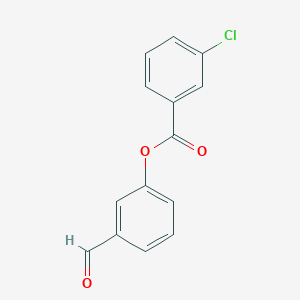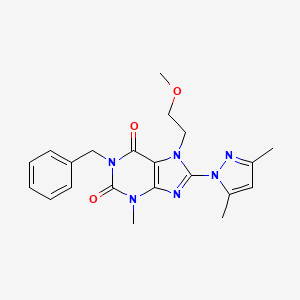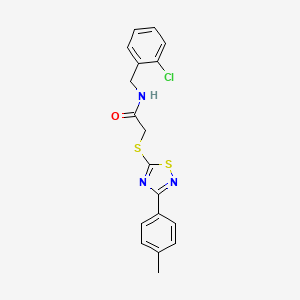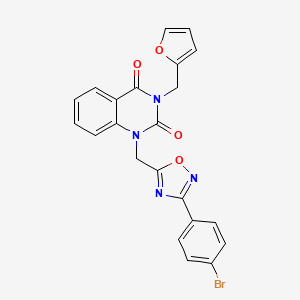
3-Formylphenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylphenyl 3-chlorobenzoate is a unique chemical compound with the empirical formula C14H9ClO3 . It has a molecular weight of 260.67 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Formylphenyl 3-chlorobenzoate are not explicitly mentioned in the search results. The empirical formula is C14H9ClO3 and the molecular weight is 260.67 , but further details about its properties are not available.Aplicaciones Científicas De Investigación
Optical Properties and Solid-State Emission
Research has shown that postfunctionalization of poly(3-hexylthiophene) with various functional groups, including formyl groups, can significantly impact the optical and photophysical properties of poly(thiophene)s. This leads to alterations in fluorescence yield and solid-state emission characteristics, which are crucial for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Microbial Degradation of Chlorinated Compounds
Studies on microbial degradation of chlorinated compounds, including chlorobenzoates, have highlighted the complex metabolic pathways involved. Understanding these pathways is key for environmental remediation and biodegradation processes (Pieper, 2005).
Molecular Structure and Bioactivity
The molecular structure of chloro-phenyl compounds has been studied for their potential bioactivity. Investigations into the chemical structure, electronic properties, and bioactivity relationships are crucial for developing new therapeutic agents (Satheeshkumar et al., 2016).
Enhanced Resistance in Bacterial Enzymes
Research on bacterial enzymes, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase, has demonstrated enhanced resistance to chlorinated compounds, including 3-chlorocatechol. This has implications for bioremediation and the treatment of polluted environments (Ohnishi et al., 2004).
Structural and Optical Properties in Polymer/Fullerene Films
The impact of chlorinated compounds on the structural and optical properties of polymer/fullerene films used in solar cells has been studied. This research is vital for the development of more efficient and stable organic solar cells (Erb et al., 2005).
Photolysis in Low-Temperature Conditions
Investigations into the photolysis of chloro-formyl compounds at low temperatures provide insights into the chemical reactions and product formations under specific conditions. This has relevance for understanding chemical processes in different environments (Nakane, Enyo, & Tomioka, 2004).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds from chlorobenzoates offers valuable insights for the pharmaceutical and chemical industries. This includes the development of new synthetic routes and compounds with potential therapeutic applications (Sharba et al., 2005).
Enhancement of Polythiophene Transistors
The role of chlorinated solvents in enhancing the mobility of polythiophene transistors has been studied, highlighting the importance of solvent choice in electronic device fabrication (Chang et al., 2004).
Propiedades
IUPAC Name |
(3-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHYGUPQGFVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655586.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)

![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)



![Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/no-structure.png)